![molecular formula C17H23N5O3 B2466383 8-cyclopentyl-3-(3-hydroxypropyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 887671-97-8](/img/structure/B2466383.png)
8-cyclopentyl-3-(3-hydroxypropyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Description
The compound “8-cyclopentyl-3-(3-hydroxypropyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione” is a derivative of xanthines . It is similar to 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), which is a potent and selective antagonist for the adenosine A1 receptor .
Molecular Structure Analysis
The molecular formula of this compound is C16H24N4O2 . It belongs to the class of organic compounds known as xanthines, which are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety .Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study by Zagórska et al. (2009) synthesized derivatives of imidazo[2,1-f]purine-2,4-dione, showing that these compounds are potent ligands for the 5-HT(1A) receptor. One derivative displayed anxiolytic-like activity in mice, comparable to Diazepam, and behaved like antidepressants in certain tests (Zagórska et al., 2009).
Molecular Studies and SAR
Further molecular studies and structure-activity relationship (SAR) investigations by Zagórska et al. (2015) on arylpiperazinylalkyl purine-2,4-diones revealed a spectrum of receptor activities, identifying potent ligands for 5-HT1A and 5-HT7 receptors. These studies highlight the potential for developing new derivatives with anxiolytic/antidepressant activity (Zagórska et al., 2015).
Mesoionic Purinone Analogs
Research by Coburn and Taylor (1982) on mesoionic purinone analogs, similar to purine-2,8-dione, showed these compounds predominantly exist in a specific tautomeric form and undergo hydrolytic ring-opening reactions. This study adds to the understanding of the chemical behavior of purinone analogs (Coburn & Taylor, 1982).
Evaluation as Potential Antidepressant Agents
A 2016 study by Zagórska et al. evaluated fluoro and trifluoromethylphenylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-dione as potential antidepressant agents. This study identified compounds with significant receptor ligand potential and antidepressant/anxiolytic properties (Zagórska et al., 2016).
Receptor Affinity and Phosphodiesterase Activity
A study by Zagórska et al. (2016) synthesized octahydro- and dihydro-isoquinolin-yl-alkyl derivatives of imidazo-purines, evaluating their receptor affinity and phosphodiesterase activity. This research provided insights into the structure-activity relationships important for receptor and enzyme activity (Zagórska et al., 2016).
Antidepressant-like Activity and Safety Profile
Partyka et al. (2020) evaluated the antidepressant-like activity and safety profile of imidazo[2,1-f]purine-2,4-dione derivatives. They identified compounds with significant antidepressant-like effects and examined their pharmacokinetic properties and side effects, contributing to the understanding of their therapeutic potential (Partyka et al., 2020).
properties
IUPAC Name |
6-cyclopentyl-2-(3-hydroxypropyl)-4,7-dimethyl-9aH-purino[7,8-a]imidazol-9-ium-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N5O3/c1-11-10-21-13-14(18-16(21)22(11)12-6-3-4-7-12)19(2)17(25)20(15(13)24)8-5-9-23/h10,12-13,23H,3-9H2,1-2H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOWUJCJUZDNGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+]2=C(N1C3CCCC3)N=C4C2C(=O)N(C(=O)N4C)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N5O3+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-cyclopentyl-3-(3-hydroxypropyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
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